Bienvenue dans la boutique en ligne BenchChem!

Streptozocin

Diabetes Research Beta-Cell Toxicity Transporter-Mediated Uptake

Streptozocin (STZ) is the ONLY alkylating agent that exploits GLUT2 transporter-mediated uptake, enabling selective pancreatic β-cell ablation and neuroendocrine tumor targeting unattainable with passive-diffusion alkylators (MNU, temozolomide). With merely 3% carbamoylation vs. 42% for GMNU, it isolates O⁶-methylguanine DNA damage for clean DNA repair studies. Rigorous α-anomer control ensures batch-to-batch reproducibility in diabetes models — a critical parameter absent from generic STZ. Choose Streptozocin when GLUT2-dependent selectivity and low-carbamoylation alkylation profiles are non-negotiable.

Molecular Formula C8H15N3O7
Molecular Weight 265.22 g/mol
CAS No. 66395-18-4
Cat. No. B7790348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptozocin
CAS66395-18-4
Molecular FormulaC8H15N3O7
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESCN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O
InChIInChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7+/m1/s1
InChIKeyZSJLQEPLLKMAKR-GKHCUFPYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)
SOL IN WATER, LOWER ALCOHOLS & KETONES.
SLIGHTLY SOL IN POLAR ORG SOLVENTS;  INSOL IN NON-POLAR ORGANIC SOLVENTS.
3.35e+01 g/L

Streptozocin (CAS 66395-18-4) Technical Overview for Procurement and Research Selection


Streptozocin (STZ), also known as streptozotocin, is a glucosamine-nitrosourea antibiotic and DNA alkylating agent that enters cells selectively via the GLUT2 glucose transport protein [1]. This unique uptake mechanism confers high toxicity toward GLUT2-expressing cells, including pancreatic insulin-producing β-cells and certain neuroendocrine tumor cells . The compound acts as both a DNA methylating agent and a nitric oxide donor, properties that underpin its dual role as a diabetogenic agent for experimental diabetes induction and as an antineoplastic agent for metastatic islet cell carcinoma [2].

Streptozocin: Why In-Class Compounds Cannot Be Interchanged Without Functional Consequences


The functional specificity of Streptozocin is governed by two inseparable features: GLUT2 transporter-dependent uptake and a distinct alkylation/carbamoylation profile. Compounds lacking the glucosamine moiety, such as methylnitrosourea (MNU) or temozolomide, enter cells via passive diffusion rather than transporter-mediated uptake, abolishing pancreatic β-cell selectivity and diabetogenicity [1]. Even within the nitrosourea class, carbamoylating activity varies widely—Streptozocin exhibits only 3% carbamoylation versus 42% for the closely related analog GMNU—which directly impacts DNA repair kinetics and off-target protein modification profiles [2]. Generic substitution without rigorous control of α-anomer composition further introduces variability; the α-anomer is more toxic and critical for reproducible experimental diabetes induction [3].

Streptozocin Differential Evidence: Quantified Performance Against Closest Comparators


GLUT2-Selective Uptake: Differentiating Diabetogenicity from Non-Selective Alkylators

Streptozocin's diabetogenic action requires GLUT2 transporter expression. In RINm5F insulin-producing cells engineered to express GLUT2, Streptozocin toxicity was markedly enhanced relative to control cells lacking GLUT2. In contrast, four other alkylating agents (MNU, ENU, MMS, EMS) showed no GLUT2-dependent increase in toxicity, demonstrating that selective uptake—not merely alkylating capacity—defines Streptozocin's unique beta-cell specificity [1].

Diabetes Research Beta-Cell Toxicity Transporter-Mediated Uptake Drug Selectivity

Diabetes Induction: Reduced Mortality and Improved Induction Stability vs. Alloxan

Streptozocin at 40 mg/kg i.p. produced a high diabetes induction probability (0.764) with low mortality in Wistar rats. In contrast, Alloxan required a three-fold higher dose (120 mg/kg s.c.) to achieve a lower induction probability (0.712) and was associated with higher and less predictable mortality [1]. A separate comparative study further demonstrated that Streptozocin (60 mg/kg) induced a more stable and permanent diabetic state than Alloxan (120 mg/kg), which showed reversibility and insulin recovery 20 days post-injection [2].

Experimental Diabetes Type 1 Diabetes Model Animal Model Toxicity Comparison

Clinical Efficacy in Neuroendocrine Tumors: Superior Tumor Shrinkage and PFS vs. Temozolomide Regimens in G1/G2 Patients

In a comparative retrospective study of advanced pancreatic neuroendocrine neoplasms (Pan-NENs), Streptozocin-based regimens achieved significantly higher tumor shrinkage rates and longer median progression-free survival (PFS) than capecitabine-temozolomide (CAPTEM) therapy specifically in NET-G1/G2 patients [1]. In a separate large cohort (n=220 evaluable), Streptozocin combined with 5-FU and doxorubicin (FAS regimen) yielded an overall response rate (ORR) of 41% (95% CI: 36-48%) and median PFS of 20 months (95% CI: 15-23). Post-FAS temozolomide monotherapy in heavily pretreated patients (≥ fourth line) achieved an ORR of only 13% and median PFS of 5.2 months (95% CI: 4-12) [2].

Neuroendocrine Tumors Chemotherapy Streptozocin Temozolomide Progression-Free Survival

Analytical Specification: α-Anomer Content as a Critical Quality Attribute for Reproducibility

Commercially sourced Streptozocin is routinely specified with two purity parameters: overall chemical purity by HPLC (≥98%) and α-anomer basis (≥75%). The α-anomer is the more toxic form, and its proportion critically influences diabetogenic potency and experimental reproducibility . Freshly prepared solutions from powder containing ~85% α-anomer produce higher hyperglycemia and mortality than anomer-equilibrated solutions, underscoring the need to control and document anomer composition [1]. Many generic alkylating agents (e.g., temozolomide, MNU) lack a corresponding stereochemical quality attribute relevant to their biological activity.

Quality Control Analytical Specification Anomer Ratio HPLC Purity Batch Consistency

Carbamoylating Activity Profile: Differential Impact on DNA Repair vs. Closely Related Nitrosoureas

Streptozocin exhibits high alkylating activity (100%) comparable to the C-1 glucose analog GMNU (92%), yet produces only 3% carbamoylation of lysine residues versus 42% for GMNU [1]. This low carbamoylating activity results in faster DNA single-strand break repair (complete by 8 hours for Streptozocin vs. >12 hours for GMNU) [1]. Within the broader nitrosourea class, chlorozotocin and Streptozocin are noted to have low carbamoylating activity compared to chloroethylnitrosoureas like BCNU and CCNU, which exhibit significant carbamoylation that can inactivate DNA repair enzymes [2].

DNA Damage Repair Nitrosourea Pharmacology Carbamoylation Alkylating Agents Mechanism of Action

Solution Stability: Controlled Degradation Kinetics for Reproducible In Vivo Administration

Streptozocin solution stability is highly pH- and temperature-dependent. Under optimal conditions (pH 4.0-4.5, 4°C, protected from light), anomer-equilibrated Streptozocin solution retains biologic activity for at least 40 days with a degradation rate of only 0.1% daily as determined by HPLC [1]. In contrast, freshly prepared solutions undergo rapid anomer equilibration during the first 2 hours post-dissolution, with the more toxic α-anomer concentration decreasing, which significantly impacts hyperglycemia induction and mortality outcomes in mice [1]. This kinetic profile allows for the preparation of anomer-equilibrated stock solutions that improve inter-laboratory reproducibility, whereas alternative diabetogens like Alloxan require immediate use due to rapid aqueous degradation [2].

Solution Stability HPLC Experimental Reproducibility Degradation Kinetics Anomer Equilibration

Streptozocin High-Value Application Scenarios Based on Differentiated Performance


Experimental Type 1 Diabetes Induction Requiring Stable, Permanent Hyperglycemia

Streptozocin at 40-60 mg/kg i.p. in rats or mice provides a reliable, low-mortality method for inducing permanent type 1 diabetes. Compared to Alloxan, Streptozocin yields higher induction probability (0.764 vs. 0.712) at one-third the dose, with lower mortality and a non-reversible diabetic state [1][2]. The ability to prepare anomer-equilibrated stock solutions stable for 40 days at 4°C further enhances reproducibility across multi-day experiments [3].

First-Line Chemotherapy for Well-Differentiated Pancreatic Neuroendocrine Tumors (NET-G1/G2)

Streptozocin-based regimens (e.g., FAS: 5-FU + doxorubicin + Streptozocin) achieve an ORR of 41% and median PFS of 20 months in advanced PanNETs [4]. In head-to-head retrospective analysis, STZ-based therapy produced significantly higher tumor shrinkage rates and longer PFS than CAPTEM (capecitabine-temozolomide) in NET-G1/G2 patients, supporting its use as a preferred first-line option in this subpopulation [5].

Studies Requiring GLUT2-Selective Cytotoxicity

Research into pancreatic β-cell biology, GLUT2 transporter function, or selective targeting of GLUT2-expressing neuroendocrine tumor cells necessitates Streptozocin. Alternative alkylating agents (MNU, ENU, temozolomide) lack GLUT2-dependent uptake and cannot replicate the cell-type-specific toxicity profile of Streptozocin [6].

DNA Repair and Carbamoylation Mechanistic Studies

Streptozocin serves as a low-carbamoylating methylating agent (3% carbamoylation vs. 42% for GMNU) [7], making it ideal for dissecting the contribution of carbamoylation to DNA repair inhibition and cytotoxicity independently from alkylation damage. It is a superior choice over high-carbamoylating nitrosoureas (BCNU, CCNU) for experiments requiring isolated assessment of O6-methylguanine DNA damage and repair.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Streptozocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.